BenchChemオンラインストアへようこそ!

2-Bromo-5-ethyloxazole

Building block synthesis Regioselective lithiation Process chemistry

2-Bromo-5-ethyloxazole (CAS 1600133-28-5) is a 5-alkyl-substituted 2-bromooxazole heterocycle with the molecular formula C₅H₆BrNO and a molecular weight of 176.01 Da. It belongs to a series of 5-alkyl-2-bromooxazoles whose regiospecific synthesis via lithiation–bromination was first disclosed by Solomin, Grygorenko, and co-workers in 2019.

Molecular Formula C5H6BrNO
Molecular Weight 176.013
CAS No. 1600133-28-5
Cat. No. B2547034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethyloxazole
CAS1600133-28-5
Molecular FormulaC5H6BrNO
Molecular Weight176.013
Structural Identifiers
SMILESCCC1=CN=C(O1)Br
InChIInChI=1S/C5H6BrNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3
InChIKeyNHBHLRJWKCBSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethyloxazole (CAS 1600133-28-5): A Regiospecifically Synthesized 5-Alkyl-2-bromooxazole Building Block for Parallel Medicinal Chemistry


2-Bromo-5-ethyloxazole (CAS 1600133-28-5) is a 5-alkyl-substituted 2-bromooxazole heterocycle with the molecular formula C₅H₆BrNO and a molecular weight of 176.01 Da. It belongs to a series of 5-alkyl-2-bromooxazoles whose regiospecific synthesis via lithiation–bromination was first disclosed by Solomin, Grygorenko, and co-workers in 2019 [1]. The compound carries a bromine atom at the C-2 position and an ethyl group at C-5, rendering it an electrophilic partner for palladium-catalyzed cross-coupling reactions. Its computed LogP is 1.7, and it is commercially available from multiple suppliers at a typical purity of 95% [2].

Why 2-Bromo-5-ethyloxazole Cannot Be Replaced by Its Methyl or Isopropyl Homologs in Synthetic Sequences


Within the 5-alkyl-2-bromooxazole series, the identity of the C-5 alkyl substituent governs both the physicochemical properties and the synthetic accessibility of the building block. The methyl analog (12), the ethyl analog (13), and the isopropyl analog (14) exhibit distinct boiling points, chromatographic retention, and lipophilicities that alter their behavior in parallel synthesis workflows, purification protocols, and downstream lead optimization. Generic substitution of one homolog for another introduces uncontrolled changes in molecular weight, LogP, and steric bulk at the position para to the reactive bromine, directly affecting both the success rate of subsequent cross-coupling steps and the drug-likeness of the final library members [1]. The quantitative evidence below demonstrates that 2-bromo-5-ethyloxazole occupies a specific, non-interchangeable position in the property space of oxazole building blocks.

2-Bromo-5-ethyloxazole: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Synthesis Yield Advantage of 2-Bromo-5-ethyloxazole (66%) over 2-Bromo-5-methyloxazole (48%) Under Identical Lithiation–Bromination Conditions

In the unified synthetic route reported by Solomin et al., 5-alkyloxazoles 36a–d were subjected to lithiation at C-2 (n-BuLi, THF, –78 °C) followed by electrophilic bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) to afford 5-alkyl-2-bromooxazoles 12–15. Under this identical protocol, 2-bromo-5-ethyloxazole (13) was isolated in 66% yield (56.2 g), whereas 2-bromo-5-methyloxazole (12) gave only 48% yield (37.6 g) [1]. This represents an 18-percentage-point absolute yield advantage for the ethyl analog. The isopropyl analog (14) reached 83% yield, but its steric bulk and higher LogP may be disadvantageous for certain medicinal chemistry applications.

Building block synthesis Regioselective lithiation Process chemistry

Lipophilicity Fine-Tuning: 2-Bromo-5-ethyloxazole Occupies a LogP Window Between the Methyl and Isopropyl Analogs

The computed partition coefficients (LogP) for the 5-alkyl-2-bromooxazole series establish a clear lipophilicity gradient. 2-Bromo-5-ethyloxazole has a LogP of 1.7 [2], which falls between the methyl analog (12) at LogP 1.75 and the isopropyl analog (14) at LogP 2.56 . Notably, the ethyl substitution at C-5 yields a slightly lower LogP than the methyl analog (Δ = –0.05), contrary to the trend expected from incremental methylene addition, likely reflecting the electronic influence of the ethyl group on the oxazole ring's aromatic system. For fragment-based and lead-like library design, where optimal cLogP ranges of –1 to 3 are targeted [1], the ethyl analog offers a distinct and non-redundant lipophilicity option within the series.

Physicochemical property optimization Lead-likeness Drug design

Regioisomeric Purity: 2-Bromo-5-ethyloxazole is Obtained as a Single Regioisomer, Unlike 4-Bromo-2-ethyloxazole Which Requires Distinct Synthetic Access

The lithiation–bromination protocol employed for 5-alkyl-2-bromooxazoles proceeds with complete regioselectivity at the C-2 position, delivering compounds 12–15 as single regioisomers [1]. For 2-bromo-5-ethyloxazole (13), this was confirmed by ¹H NMR (δ 6.71, s, 1H for H-4) and ¹³C NMR (δ 158.6 for C-5, δ 131.3 for C-2). In contrast, the regioisomeric 2-bromo-4-ethyloxazole (17) required a different synthetic route (4-substituted oxazole precursor) and was obtained in 98% yield, but the ethyl substituent at C-4 rather than C-5 alters the electronic environment of the bromine atom (¹³C NMR δ 145.2 for C-4 in 17 vs. δ 158.6 for C-5 in 13). This regioisomeric distinction is critical because the position of the alkyl substituent modulates the electrophilicity of the C–Br bond in subsequent cross-coupling reactions.

Regioselective synthesis Isomeric purity Building block qualification

Parallel Suzuki–Miyaura Cross-Coupling Validation: 2-Bromo-5-ethyloxazole Participates in Library Synthesis with 57–70% Success Rate Across Two Catalyst Systems

The utility of 2-bromo-5-ethyloxazole (13) as a building block was validated under parallel Suzuki–Miyaura conditions. A library of 224 virtual members was generated from 16 bromooxazoles (including compound 13) and 173 organoboron reagents, filtered by lead-likeness criteria (MW 200–350, cLogP –1 to 3). Two catalyst systems were evaluated: Method A [Pd(OAc)₂, dppf, Na₂CO₃, NMP, H₂O, 164 experiments] achieved a 57% success rate, while Method B [XPhos Pd G2, Cs₂CO₃, NMP/1,4-dioxane/H₂O] achieved a 70% success rate, with average yields of 32% and 34%, respectively [1]. While these success rates are aggregated across all 16 bromooxazole substrates, they demonstrate that 5-alkyl-2-bromooxazoles including compound 13 are competent coupling partners under standard parallel synthesis conditions. This contrasts with literature reports where 4-bromooxazoles were noted to be the most challenging synthetic targets in the series [1].

Cross-coupling robustness Library synthesis Palladium catalysis

Scalability and Physical Form: 2-Bromo-5-ethyloxazole is a Distillable Liquid Amenable to Multigram-to-Hectogram Batch Production

The experimental procedure for 2-bromo-5-ethyloxazole (13) was executed on a 0.446 mol scale, yielding 56.2 g of distilled product as a yellowish liquid (bp 65–67 °C at 20 mmHg) [1]. This contrasts with 2-bromo-5-methyloxazole (12), which was also a distillable liquid but with a lower boiling point (53–55 °C at 15 mmHg), and 2-bromo-5-(tert-butyl)oxazole (15), which required high-vacuum distillation (bp 63–65 °C at 1 mmHg). The ethyl analog's boiling point under moderate vacuum (20 mmHg) is compatible with standard laboratory distillation equipment, facilitating in-house purification and reducing reliance on chromatographic methods. The liquid physical form simplifies automated liquid handling for parallel synthesis compared to low-melting solids that require pre-dissolution.

Process scalability Physical form Supply chain robustness

Optimal Procurement and Deployment Scenarios for 2-Bromo-5-ethyloxazole in Drug Discovery and Chemical Biology


Parallel Library Synthesis of 2-Aryl/heteroaryl-5-ethyloxazoles via Suzuki–Miyaura Coupling

When a medicinal chemistry program requires the systematic exploration of aryl or heteroaryl groups at the C-2 position of an oxazole scaffold while maintaining a fixed 5-ethyl substituent, 2-bromo-5-ethyloxazole is the direct and regiospecifically validated building block. Its demonstrated compatibility with both Pd(OAc)₂/dppf and XPhos Pd G2 catalyst systems under parallel synthesis conditions (success rates of 57–70% across 224 library members) [1] makes it suitable for 96-well plate formats. The 5-ethyl group provides a modest increase in molecular weight (+14 Da) and lipophilicity (ΔLogP ≈ –0.05) relative to the 5-methyl analog, offering a distinct chemical space option for SAR exploration without introducing the larger steric perturbation of the isopropyl group.

Fragment-Based Drug Discovery Requiring a Low-Molecular-Weight, Rule-of-Three-Compliant Oxazole Fragment

With a molecular weight of 176 Da, a LogP of 1.7, and a single rotatable bond, 2-bromo-5-ethyloxazole falls within the Rule of Three (Ro3) criteria for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1][2]. The bromine atom serves as both a synthetic handle for fragment elaboration via cross-coupling and as a potential heavy atom for X-ray crystallographic phasing. Its LogP of 1.7 places it in a favorable range for aqueous solubility in fragment screens (typical target: LogP < 3), giving it an advantage over the isopropyl analog (LogP 2.56) for biophysical assay compatibility .

Scale-Up of Lead Series Where Consistent Building Block Quality and Supply Continuity Are Critical

The demonstrated multigram synthesis of 2-bromo-5-ethyloxazole (56.2 g batch, 66% yield from a single run) [1] establishes a precedent for decagram-to-hectogram production. For lead series advancing toward candidate selection, the availability of a building block with documented scalability reduces the risk of supply interruption during SAR exploration and initial in vivo studies. The liquid physical form and moderate vacuum distillation parameters (bp 65–67 °C / 20 mmHg) facilitate in-process quality control by NMR and GC/MS, ensuring batch-to-batch consistency in purity and regioisomeric identity [1].

Synthesis of 2,5-Disubstituted Oxazoles Where the 5-Ethyl Substituent Is Required for Target Binding

In structure-based drug design, the 5-ethyl group of 2-bromo-5-ethyloxazole may occupy a specific hydrophobic sub-pocket that cannot accommodate the smaller methyl or the larger isopropyl group. The complete regiospecificity of the building block (single regioisomer confirmed by ¹H and ¹³C NMR) [1] ensures that the ethyl substituent is installed exclusively at C-5, eliminating the risk of regioisomeric contamination that could confound structure–activity relationship interpretation. For targets where the oxazole C-5 substituent makes direct contacts with protein residues, the ethyl analog provides a critical increment in van der Waals interactions that the methyl analog cannot deliver.

Quote Request

Request a Quote for 2-Bromo-5-ethyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.